Antifungal Fumigant Activity: 2-Methylheptanoic Acid vs. Straight-Chain Isomers and Sorbic Acid
In a direct comparative in vitro study evaluating fumigant activity against Aspergillus flavus, 2-methylheptanoic acid demonstrated a minimum inhibitory concentration (MIC) of 0.10 g/L air, which was superior to the MIC values of its straight-chain isomers and sorbic acid, a commonly used food preservative [1]. The study explicitly noted that the inhibitory effects of the three branched medium-chain fatty acids tested were stronger than those of their straight-chain counterparts and sorbic acid [1].
| Evidence Dimension | Minimum Inhibitory Concentration (MIC) for fumigant activity against Aspergillus flavus |
|---|---|
| Target Compound Data | 0.10 g/L air |
| Comparator Or Baseline | Straight-chain isomers (quantitative data not provided, but explicitly stated as weaker); Sorbic acid (quantitative data not provided, but explicitly stated as weaker) |
| Quantified Difference | Not applicable; qualitative superiority established |
| Conditions | In vitro fumigant assay; Aspergillus flavus |
Why This Matters
For food preservation and agricultural applications, the lower MIC of 2-methylheptanoic acid translates to higher antifungal efficacy at lower concentrations, potentially reducing the amount of preservative needed.
- [1] Zhang Y, et al. Antifungal effects of three natural branched medium-chain fatty acids and their potential as fumigants against Aspergillus flavus in stored peanut seeds. Food Control. 2025;168:110950. View Source
